

# Methyl 3,5-dihydroxy-2-naphthoate: Structural Monograph & Synthetic Guide

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## Compound of Interest

Compound Name:	Methyl 3,5-dihydroxy-2-naphthoate
CAS No.:	185989-39-3
Cat. No.:	B1600348

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## Executive Summary

**Methyl 3,5-dihydroxy-2-naphthoate** (CAS 185989-39-3) represents a critical naphthalene scaffold in medicinal chemistry and materials science. Distinguished by its dual hydroxyl functionality at the C3 and C5 positions flanking a C2-ester moiety, this molecule serves as a versatile pharmacophore. It exhibits significant utility as an intermediate for elastase inhibitors, protein tyrosine phosphatase (PTP) modulators, and novel anti-parasitic agents targeting lactate dehydrogenase (LDH). This guide provides a definitive technical analysis of its structural properties, validated synthetic protocols, and therapeutic applications.

## Structural Characterization & Physicochemical Profile[1][2][3]

The molecular architecture of **methyl 3,5-dihydroxy-2-naphthoate** is defined by a planar naphthalene core. The 3-hydroxyl group typically engages in an intramolecular hydrogen bond with the carbonyl oxygen of the 2-methoxycarbonyl group, stabilizing the planar conformation and influencing its pKa and solubility profile.

## Identity & Constants

Property	Specification
IUPAC Name	Methyl 3,5-dihydroxynaphthalene-2-carboxylate
CAS Number	185989-39-3
Molecular Formula	C <sub>12</sub> H <sub>10</sub> O <sub>4</sub>
Molecular Weight	218.21 g/mol
Appearance	Yellow to Ochre Solid
Melting Point	173–175 °C
Solubility	Soluble in DMSO, Methanol, Acetone; Sparingly soluble in water
pKa (Predicted)	~6.5 (3-OH), ~9.0 (5-OH)

## Spectroscopic Signature (NMR)

The following NMR data serves as a reference standard for purity assessment. The deshielding of the 3-OH proton confirms the intramolecular hydrogen bonding.

- <sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>, δ ppm):
  - 10.16 (s, 1H, 3-OH, H-bonded)
  - 10.11 (s, 1H, 5-OH)
  - 8.35 (s, 1H, H-1)
  - 7.60 (d, J = 8.0 Hz, 1H, H-8)
  - 7.25 (t, J = 7.8 Hz, 1H, H-7)
  - 6.90 (d, J = 7.5 Hz, 1H, H-6)
  - 3.95 (s, 3H, -OCH<sub>3</sub>)

# Synthetic Methodology

## Strategic Analysis

Direct esterification of 3,5-dihydroxy-2-naphthoic acid is the industry-standard approach. However, the presence of two phenolic hydroxyl groups requires controlled conditions to prevent etherification (O-methylation). The use of Thionyl Chloride ( $\text{SOCl}_2$ ) in Methanol is preferred over Fischer esterification ( $\text{H}_2\text{SO}_4$ ) due to cleaner workup and higher yields, as it generates the acid chloride intermediate in situ.

## Protocol: Thionyl Chloride Mediated Esterification

Objective: Selective synthesis of the methyl ester without protecting groups.

Reagents:

- 3,5-dihydroxy-2-naphthoic acid (1.0 eq)
- Thionyl Chloride ( $\text{SOCl}_2$ ) (2.0 eq)
- Anhydrous Methanol (Solvent/Reactant)[1]

Workflow:

- Setup: Charge a flame-dried round-bottom flask with 3,5-dihydroxy-2-naphthoic acid and anhydrous methanol (10 mL/g substrate). Cool the suspension to  $0^\circ\text{C}$  under an inert atmosphere ( $\text{N}_2$ ).
- Activation: Add  $\text{SOCl}_2$  dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic reaction with gas evolution ( $\text{HCl}/\text{SO}_2$ ).
- Reaction: Allow the mixture to warm to room temperature ( $25^\circ\text{C}$ ) and stir for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).
- Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess  $\text{SOCl}_2$ .
- Purification: Resuspend the residue in cold water and neutralize with saturated  $\text{NaHCO}_3$  solution to pH 7. Filter the resulting precipitate.[2]

- Recrystallization: Recrystallize the crude solid from Methanol/Water (2:1) to yield yellow needles.

## Synthesis Pathway Diagram



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Figure 1: One-pot synthesis via in-situ acid chloride formation, avoiding phenolic protection steps.

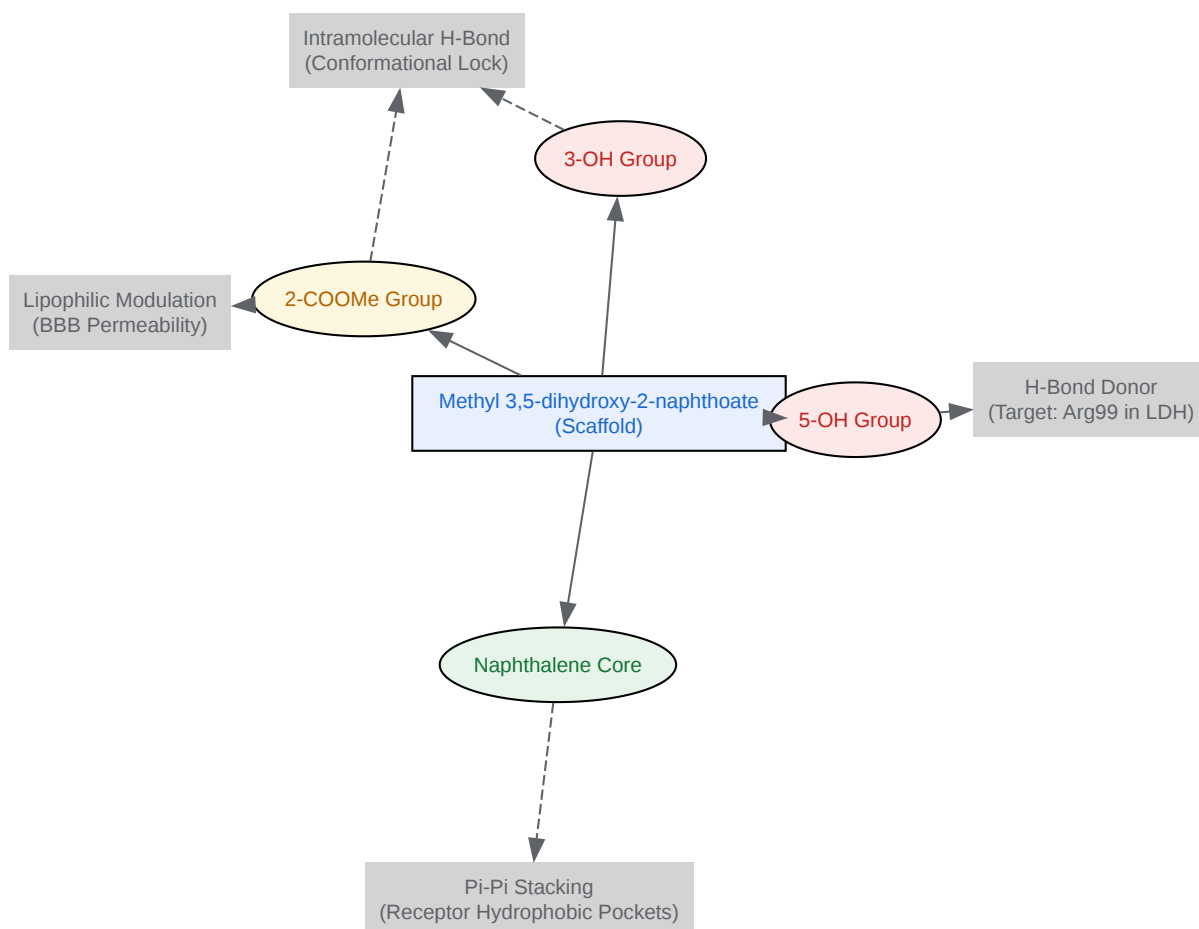
## Pharmacophore & Biological Applications[1][4][7][8]

The 3,5-dihydroxy-2-naphthoate scaffold is a "privileged structure" in drug discovery, capable of interacting with diverse biological targets through specific binding modes.

### Mechanism of Action Analysis

- **NMDA Receptor Modulation:** The parent acid and its esters act as allosteric modulators.[3] The 3-OH and 2-carbonyl groups mimic the glutamate binding motif, while the naphthalene ring provides hydrophobic stacking interactions within the receptor pocket.
- **Lactate Dehydrogenase (LDH) Inhibition:** Recent studies identify this scaffold as a potent inhibitor of *Babesia microti* LDH. The hydroxyl groups form hydrogen bond networks with Arg99 in the active site, disrupting the parasite's anaerobic energy metabolism.
- **Protein Tyrosine Phosphatase (PTP) Inhibition:** The benzofuran-like geometry allows the molecule to dock into the PTP active site, mimicking the phosphate group of the tyrosine substrate.

## Structure-Activity Relationship (SAR) Map



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Figure 2: Pharmacophore mapping illustrating key structural features driving biological activity.

## Safety & Handling (GHS Standards)

While valuable, this compound is a chemical irritant. Protocols must adhere to the following safety standards:

- Hazard Statements:
  - H315: Causes skin irritation.[4]

- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]
- Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Hydrolysis may occur upon prolonged exposure to moisture.

## References

- PubChem.3,5-dihydroxy-2-naphthoic acid (Parent Compound) - Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)
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